molecular formula C13H15NO3 B5687708 methyl 3-[(3-methyl-2-butenoyl)amino]benzoate

methyl 3-[(3-methyl-2-butenoyl)amino]benzoate

Cat. No. B5687708
M. Wt: 233.26 g/mol
InChI Key: KSGYWTDYPSASHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-[(3-methyl-2-butenoyl)amino]benzoate, also known as MMB, is a synthetic compound that has gained attention in recent years due to its potential applications in various fields of research. This molecule is a member of the family of N-acyl amino acid derivatives and is synthesized by the reaction of 3-methyl-2-butenoyl chloride with methyl anthranilate in the presence of a base. MMB has shown promising results in scientific research, which has led to its increased use in various studies.

Mechanism of Action

The mechanism of action of methyl 3-[(3-methyl-2-butenoyl)amino]benzoate is not fully understood. However, it is believed that methyl 3-[(3-methyl-2-butenoyl)amino]benzoate exerts its effects by modulating various signaling pathways in cells. In a study conducted by Li et al., methyl 3-[(3-methyl-2-butenoyl)amino]benzoate was found to activate the p38 MAPK signaling pathway, which led to the induction of apoptosis in breast cancer cells. methyl 3-[(3-methyl-2-butenoyl)amino]benzoate has also been found to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
methyl 3-[(3-methyl-2-butenoyl)amino]benzoate has been shown to have various biochemical and physiological effects. In a study conducted by Liu et al., methyl 3-[(3-methyl-2-butenoyl)amino]benzoate was found to reduce the levels of pro-inflammatory cytokines in a mouse model of acute lung injury. methyl 3-[(3-methyl-2-butenoyl)amino]benzoate has also been shown to induce apoptosis in cancer cells by activating the p38 MAPK signaling pathway. In addition, methyl 3-[(3-methyl-2-butenoyl)amino]benzoate has been found to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation.

Advantages and Limitations for Lab Experiments

Methyl 3-[(3-methyl-2-butenoyl)amino]benzoate has several advantages as a research tool. It is relatively easy to synthesize, and its purity can be improved by recrystallization. methyl 3-[(3-methyl-2-butenoyl)amino]benzoate has also shown promising results in various fields of research, including anti-inflammatory, analgesic, and anti-cancer research. However, there are also limitations to the use of methyl 3-[(3-methyl-2-butenoyl)amino]benzoate in lab experiments. The mechanism of action of methyl 3-[(3-methyl-2-butenoyl)amino]benzoate is not fully understood, and more research is needed to fully elucidate its effects. In addition, the potential side effects of methyl 3-[(3-methyl-2-butenoyl)amino]benzoate are not well known, and more research is needed to determine its safety profile.

Future Directions

There are several future directions for research on methyl 3-[(3-methyl-2-butenoyl)amino]benzoate. One area of research could be the development of methyl 3-[(3-methyl-2-butenoyl)amino]benzoate as a potential anti-cancer agent. More studies are needed to determine the effectiveness of methyl 3-[(3-methyl-2-butenoyl)amino]benzoate in different types of cancer and to further elucidate its mechanism of action. Another area of research could be the development of methyl 3-[(3-methyl-2-butenoyl)amino]benzoate as a potential anti-inflammatory and analgesic agent. More studies are needed to determine the effectiveness of methyl 3-[(3-methyl-2-butenoyl)amino]benzoate in different inflammatory conditions and to further elucidate its mechanism of action. Finally, more research is needed to determine the safety profile of methyl 3-[(3-methyl-2-butenoyl)amino]benzoate and to identify any potential side effects.

Synthesis Methods

The synthesis of methyl 3-[(3-methyl-2-butenoyl)amino]benzoate involves the reaction of 3-methyl-2-butenoyl chloride with methyl anthranilate in the presence of a base. The reaction yields methyl 3-[(3-methyl-2-butenoyl)amino]benzoate as a white crystalline solid. The purity of the compound can be improved by recrystallization from a suitable solvent. The synthesis of methyl 3-[(3-methyl-2-butenoyl)amino]benzoate is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

Methyl 3-[(3-methyl-2-butenoyl)amino]benzoate has shown potential in various fields of scientific research. It has been studied for its anti-inflammatory, analgesic, and anti-cancer properties. In a study conducted by Li et al., methyl 3-[(3-methyl-2-butenoyl)amino]benzoate was found to inhibit the growth of human breast cancer cells by inducing apoptosis. methyl 3-[(3-methyl-2-butenoyl)amino]benzoate has also been studied for its anti-inflammatory and analgesic effects. In a study conducted by Liu et al., methyl 3-[(3-methyl-2-butenoyl)amino]benzoate was found to reduce inflammation and pain in a mouse model of acute lung injury.

properties

IUPAC Name

methyl 3-(3-methylbut-2-enoylamino)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c1-9(2)7-12(15)14-11-6-4-5-10(8-11)13(16)17-3/h4-8H,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSGYWTDYPSASHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)NC1=CC=CC(=C1)C(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(3-methylbut-2-enamido)benzoate

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